molecular formula C17H26BrIO2 B12812300 Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12812300
M. Wt: 469.2 g/mol
InChI Key: HQBZFQLWPJTGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromopentanoate: is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid used primarily as an intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .

Scientific Research Applications

Mechanism of Action

Ethyl 2-bromopentanoate: acts primarily through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product .

1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack, facilitating the formation of various substituted products .

Comparison with Similar Compounds

Ethyl 2-bromopentanoate: is similar to other alkyl bromides such as ethyl 2-bromohexanoate and ethyl 2-bromo-3-methylbutanoate. its unique structure allows for specific reactivity and applications in organic synthesis .

1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds like 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. Its tetramethyl substitution pattern provides distinct steric and electronic properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C17H26BrIO2

Molecular Weight

469.2 g/mol

IUPAC Name

ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C7H13BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6(8)7(9)10-4-2/h5H,1-4H3;6H,3-5H2,1-2H3

InChI Key

HQBZFQLWPJTGON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.